1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique imidazo[4,5-c]pyridine core structure
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the piperidin-4-yl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the core structure.
Methylation and phenylation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced under specific conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
1-Methyl-4-phenyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
1-Methyl-4-(4-piperidinyl)piperazine: This compound also features a piperidine moiety but differs in its overall structure and chemical properties.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects, this compound is structurally similar but has different biological activities.
1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: This compound shares some structural features but has distinct pharmacological properties.
The uniqueness of this compound lies in its specific imidazo[4,5-c]pyridine core and the combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4-phenyl-6-piperidin-4-ylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-22-12-20-18-16(22)11-15(13-7-9-19-10-8-13)21-17(18)14-5-3-2-4-6-14/h2-6,11-13,19H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORWCFBJXODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)C3CCNCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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